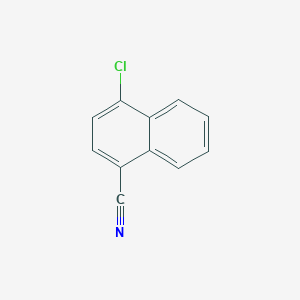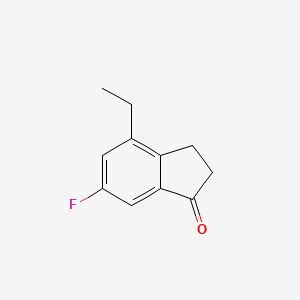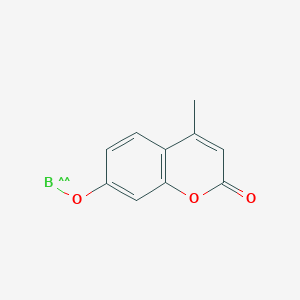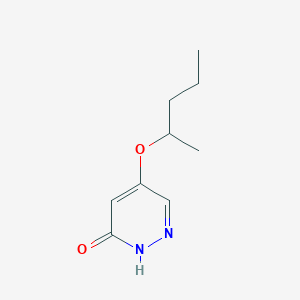
3-Methyl-6-(methylamino)-3H-purin-8(7H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-6-(methylamino)-3H-purin-8(7H)-one is a chemical compound with the molecular formula C6H9N3O2. It is also known as 3-Methyl-6-methylaminouracil. This compound is a derivative of uracil, a pyrimidine nucleobase found in RNA. The compound’s structure includes a methyl group at the third position and a methylamino group at the sixth position on the purine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-(methylamino)-3H-purin-8(7H)-one typically involves the methylation of uracil derivatives. One common method is the reaction of 3-methyluracil with methylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 50-60°C to ensure optimal yield.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-6-(methylamino)-3H-purin-8(7H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted purine derivatives.
Applications De Recherche Scientifique
3-Methyl-6-(methylamino)-3H-purin-8(7H)-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex purine derivatives.
Biology: The compound is studied for its potential role in nucleic acid metabolism and enzyme interactions.
Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-Methyl-6-(methylamino)-3H-purin-8(7H)-one involves its interaction with specific molecular targets, such as enzymes involved in nucleic acid synthesis. The compound can inhibit the activity of these enzymes, leading to disruptions in DNA and RNA synthesis. This mechanism is particularly relevant in its potential antiviral and anticancer applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyluracil: Lacks the methylamino group at the sixth position.
6-Methylaminouracil: Lacks the methyl group at the third position.
1,3-Dimethyluracil: Has two methyl groups at the first and third positions.
Uniqueness
3-Methyl-6-(methylamino)-3H-purin-8(7H)-one is unique due to the presence of both a methyl group at the third position and a methylamino group at the sixth position. This unique structure contributes to its distinct chemical properties and potential biological activities.
Propriétés
Formule moléculaire |
C7H9N5O |
|---|---|
Poids moléculaire |
179.18 g/mol |
Nom IUPAC |
3-methyl-6-methylimino-7,9-dihydropurin-8-one |
InChI |
InChI=1S/C7H9N5O/c1-8-5-4-6(11-7(13)10-4)12(2)3-9-5/h3H,1-2H3,(H2,10,11,13) |
Clé InChI |
CGWPIADVKMBUAD-UHFFFAOYSA-N |
SMILES canonique |
CN=C1C2=C(NC(=O)N2)N(C=N1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methylindeno[1,2-b]pyrrol-4(1H)-one](/img/structure/B11909555.png)
![7-Methylthieno[3,2-d]pyrimidine-2,4(3H,4aH)-dione](/img/structure/B11909558.png)
![{4-Chlorofuro[3,2-c]pyridin-2-yl}methanol](/img/structure/B11909564.png)
![3-Methyl-7,8-dihydro-1H-pyrazolo[3,4-d]pyrrolo[1,2-a]pyrimidin-4(6H)-one](/img/structure/B11909569.png)








![(3aR,6aS)-hexahydro-1H-spiro[pentalene-2,2'-[1,3]dioxolan]-5-ol](/img/structure/B11909639.png)

